7-Octen-1-ol
CAS No.: 13175-44-5
Cat. No.: VC20958646
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13175-44-5 |
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Molecular Formula | C8H16O |
Molecular Weight | 128.21 g/mol |
IUPAC Name | oct-7-en-1-ol |
Standard InChI | InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2 |
Standard InChI Key | WXPWPYISTQCNDP-UHFFFAOYSA-N |
SMILES | C=CCCCCCCO |
Canonical SMILES | C=CCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
7-Octen-1-ol, also known as oct-7-en-1-ol or 7-octene-1-ol, is an eight-carbon primary alcohol with a terminal double bond. Its structure combines the properties of both alcohols and alkenes, making it a functionally diverse compound.
Basic Identification
The compound is registered with CAS number 13175-44-5 and possesses the molecular formula C₈H₁₆O, corresponding to a molecular weight of 128.21 g/mol . The structural representation can be written as CH₂=CH-(CH₂)₆-OH, highlighting its key functional groups: a primary alcohol at one end and a terminal alkene at the other.
Structural Identifiers
Several standardized notations are used to represent 7-octen-1-ol in chemical databases and literature:
Physical Properties
7-Octen-1-ol exhibits physical properties typical of medium-chain alcohols with unsaturated bonds. These properties are crucial for understanding its behavior in various experimental settings and applications.
Thermodynamic Properties
The compound has well-defined phase transition temperatures and related physical parameters:
Chemical Reactivity and Behavior
The chemical behavior of 7-octen-1-ol is dictated by its two primary functional groups: the hydroxyl group and the terminal double bond.
Functional Group Reactivity
As a bifunctional molecule, 7-octen-1-ol can undergo reactions typical of both alcohols and alkenes:
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The primary alcohol group can participate in:
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Oxidation reactions to form aldehydes and carboxylic acids
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Esterification with carboxylic acids
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Dehydration to form alkenes
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Substitution reactions to form halides or other derivatives
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The terminal alkene functionality can undergo:
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Addition reactions (hydrogenation, halogenation, hydration)
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Epoxidation
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Polymerization
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Metathesis reactions
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Synthesis and Production
The synthesis of 7-octen-1-ol has been documented in scientific literature, with specific methods tailored to laboratory and industrial scale production.
Laboratory Synthesis
The primary synthesis method involves a Grignard reaction between 1-iodohexan-6-ol and vinyl magnesium bromide. This process occurs in two main steps:
Step 1: Preparation of the vinyl Grignard reagent
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Vinyl magnesium bromide is prepared with copper(I) iodide in tetrahydrofuran/hexane
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The reaction is conducted at -40°C for approximately 15 minutes
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Inert atmosphere conditions are maintained throughout
Step 2: Coupling reaction -
1-iodohexan-6-ol is combined with N,N,N,N,N,N-hexamethylphosphoric triamide and triethyl phosphite
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The reaction mixture is maintained in tetrahydrofuran/hexane
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Temperature is gradually increased from -40°C to 20°C over 3 hours
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Inert atmosphere is maintained throughout the process
This synthetic approach enables the selective introduction of the terminal alkene while preserving the hydroxyl functionality.
Purification and Quality Control
Commercial samples of 7-octen-1-ol typically achieve purity levels of 96% or higher as determined by gas chromatography . Purification methods likely involve distillation, given the compound's defined boiling point of 66°C at 7 mmHg .
Applications and Uses
7-Octen-1-ol serves various functions in research and industry, primarily as a specialized biochemical reagent.
Research Applications
The primary documented use of 7-octen-1-ol is as a biochemical reagent for life science-related research . As an omega-functionalized alkanol, it represents an important class of compounds with applications in:
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Organic synthesis as a building block
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Studies of structure-activity relationships in biochemical systems
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Development of specialized surfactants and amphiphiles
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Investigation of enzyme selectivity with bifunctional substrates
Research and Development Perspectives
While specific research focusing directly on 7-octen-1-ol is limited in the provided search results, the compound's structural features suggest several potential areas for further investigation.
Structure-Activity Relationships
As a bifunctional molecule with both hydrophilic (alcohol) and lipophilic (alkene and hydrocarbon chain) components, 7-octen-1-ol could serve as a useful compound for studying structure-activity relationships in various biological systems. Its moderate LogP value (2.41) suggests a balance between aqueous solubility and membrane permeability that could be valuable in certain biochemical applications.
Organic Synthesis Applications
The compound's dual functionality makes it a potential intermediate for more complex molecules. The terminal alkene provides a reactive site for various transformations, while the primary alcohol offers opportunities for further functionalization.
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